2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with methyl groups at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method is the reaction of 3,5-dimethylpyrazole with formamide under acidic conditions to form the desired compound . The reaction is usually carried out at elevated temperatures to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups at the 2 and 5 positions can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) followed by nucleophilic substitution with amines or alcohols.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced pyrazolopyrimidine derivatives.
Substitution: Formation of substituted pyrazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin proteins and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells. The compound’s ability to interact with various enzymes and receptors makes it a versatile molecule for therapeutic applications.
Comparison with Similar Compounds
2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one can be compared with other pyrazolopyrimidine derivatives:
Pyrazolo[4,3-d]pyrimidine: Similar structure but different substitution pattern, leading to varied biological activities.
Pyrazolo[3,4-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains an additional triazole ring, which may enhance its inhibitory activity against certain enzymes.
Pyrido[2,3-d]pyrimidin-4-one: Another heterocyclic compound with a pyridine ring fused to a pyrimidine ring, showing different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and its ability to inhibit CDKs effectively, making it a promising candidate for anticancer drug development.
Properties
CAS No. |
57121-50-3 |
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Molecular Formula |
C7H8N4O |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2,5-dimethylpyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H8N4O/c1-10-4-8-6-5(7(10)12)3-11(2)9-6/h3-4H,1-2H3 |
InChI Key |
NFJBWPALCHLDFB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=N1)N=CN(C2=O)C |
Origin of Product |
United States |
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